molecular formula C22H19FN4O3S B2584134 N-(4-fluorobenzyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 942004-29-7

N-(4-fluorobenzyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No. B2584134
CAS RN: 942004-29-7
M. Wt: 438.48
InChI Key: QPOOJADCCRTZTL-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C22H19FN4O3S and its molecular weight is 438.48. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorobenzyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorobenzyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Pharmacological Activities The derivatives of N-(4-fluorobenzyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide have been synthesized and investigated for various pharmacological activities. For instance, certain derivatives have shown significant anti-inflammatory activity in biological assays (Sunder & Maleraju, 2013).

  • Structure-Activity Relationship Studies These compounds have been studied for their structure-activity relationships (SAR), particularly in the context of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) dual inhibitors. Modifications in the chemical structure of these compounds can significantly alter their metabolic stability and pharmacological potency (Stec et al., 2011).

  • Photochemical and Thermochemical Modeling The derivatives have been subjected to photochemical and thermochemical modeling to analyze their potential as photosensitizers in dye-sensitized solar cells (DSSCs). The compounds show good light harvesting efficiency and free energy of electron injection, making them suitable for photo-voltaic cells applications (Mary et al., 2020).

  • Antitumor Activity Evaluation These compounds have also been screened for potential antitumor activity. Some derivatives, when tested in vitro against human tumor cell lines, have shown considerable anticancer activity, particularly against specific cancer cell lines (Yurttaş et al., 2015).

  • Use in Imaging Studies Certain fluorine-substituted derivatives have been used in the development of radioligands for peripheral benzodiazepine receptors (PBR), highlighting their potential in clinical PET studies and imaging of neurological disorders (Zhang et al., 2003).

  • Ligand Design and Antioxidant Activity These compounds have also been explored in the design of ligands for various biological receptors and studies on their antioxidant activity. The ligands' effectiveness in inhibiting oxidative stress can be significant for therapeutic applications (Chkirate et al., 2019).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[7-(3-methoxyphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O3S/c1-13-25-20-21(31-13)19(15-4-3-5-17(10-15)30-2)26-27(22(20)29)12-18(28)24-11-14-6-8-16(23)9-7-14/h3-10H,11-12H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPOOJADCCRTZTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NCC3=CC=C(C=C3)F)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

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